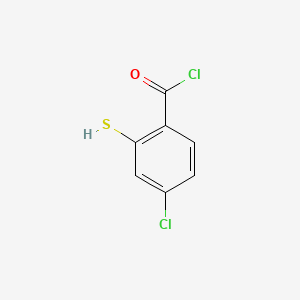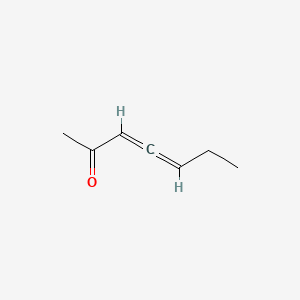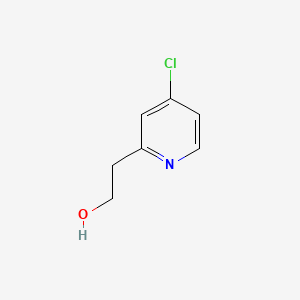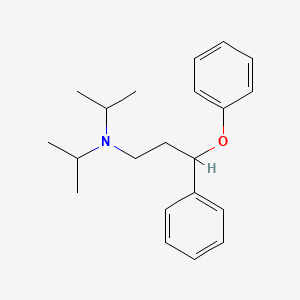
γ-苯氧基苯丙胺,N,N-双(1-甲基乙基)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(1-methylethyl)-gamma-phenoxybenzenepropanamine: is an organic compound characterized by its complex structure, which includes phenoxy and amine functional groups
科学研究应用
N,N-Bis(1-methylethyl)-gamma-phenoxybenzenepropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(1-methylethyl)-gamma-phenoxybenzenepropanamine typically involves the reaction of gamma-phenoxybenzenepropanamine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N,N-Bis(1-methylethyl)-gamma-phenoxybenzenepropanamine involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency. The final product is purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
N,N-Bis(1-methylethyl)-gamma-phenoxybenzenepropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are typically conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are performed in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with substituted phenoxy groups.
作用机制
The mechanism of action of N,N-Bis(1-methylethyl)-gamma-phenoxybenzenepropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenoxy group can interact with hydrophobic pockets in proteins, affecting their function.
相似化合物的比较
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Acetamide, N,N-bis(1-methylethyl): An amide derivative with similar structural features.
Uniqueness
N,N-Bis(1-methylethyl)-gamma-phenoxybenzenepropanamine is unique due to its combination of phenoxy and amine functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3-phenoxy-3-phenyl-N,N-di(propan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-17(2)22(18(3)4)16-15-21(19-11-7-5-8-12-19)23-20-13-9-6-10-14-20/h5-14,17-18,21H,15-16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKAJFIGPTYWGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)OC2=CC=CC=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Propenal, 3-[3-(oxoethenyl)oxiranyl]- (9CI)](/img/new.no-structure.jpg)
![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)
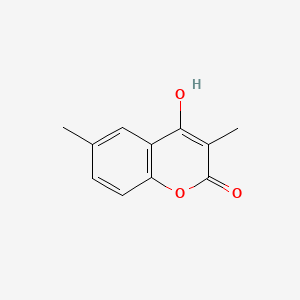
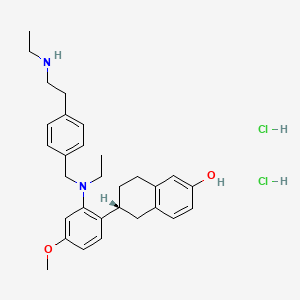
![5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol](/img/structure/B568707.png)
